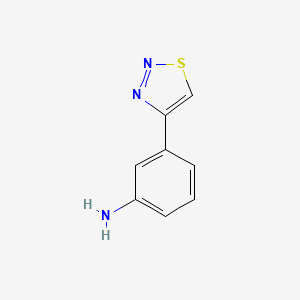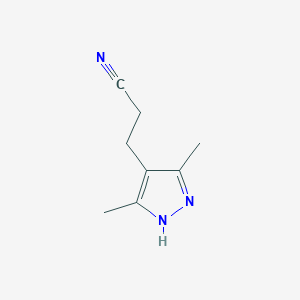
5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid is a modified pyrazole containing a carboxylic acid moiety . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 .
Synthesis Analysis
The synthesis of pyrazoles often involves the use of a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid is represented by the formula C8H10N2O2 . It has a molecular weight of 166.18 .Chemical Reactions Analysis
The chemical reactions involving pyrazoles often include the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .Scientific Research Applications
Heterocyclic Compound Synthesis
One significant application of derivatives similar to 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid is in the synthesis of heterocyclic compounds. For instance, reactions involving methyl 3-cyclopropyl-3-oxopropanoate have led to the formation of various heterocycles, highlighting the utility of cyclopropyl substituents in synthesizing structurally diverse pyrazole derivatives. These compounds are crucial in the development of new materials and pharmaceuticals due to their unique chemical properties (Pokhodylo, Matiichuk, & Obushak, 2010).
Multicomponent Reactions
The compound's derivatives play a critical role in multicomponent reactions, serving as precursors for synthesizing a wide array of pyrazole-based heterocycles. These reactions are efficient methods for constructing complex molecules from simple substrates, demonstrating the compound's value in facilitating the rapid synthesis of diverse molecular architectures. Such processes are instrumental in drug discovery and development, offering pathways to novel bioactive compounds (Xue, Liu, Qing, & Wang, 2016).
Coordination Chemistry
Research into pyrazole-dicarboxylate acid derivatives, closely related to 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid, has expanded our understanding of coordination chemistry, particularly in synthesizing metal coordination complexes. These complexes have potential applications ranging from catalysis to materials science, underscoring the compound's importance in developing new chemical entities with specific functions (Radi et al., 2015).
Green Chemistry
The principles of green chemistry are applied using derivatives of 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid in solvent-free syntheses of pyrazoles. This approach demonstrates the compound's role in promoting environmentally friendly chemical processes, reducing the use of hazardous solvents, and enhancing reaction efficiencies. Such advancements are crucial for sustainable development within the chemical industry (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Mechanism of Action
properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQQDWWBUEGMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390218 |
Source


|
| Record name | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |
CAS RN |
957500-07-1 |
Source


|
| Record name | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

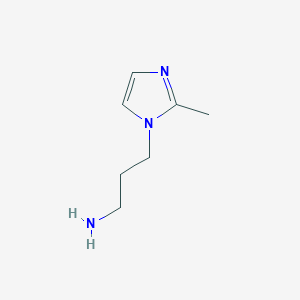
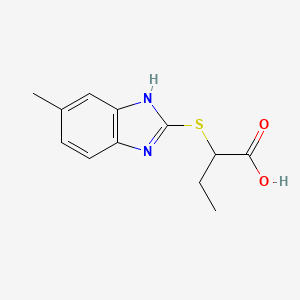
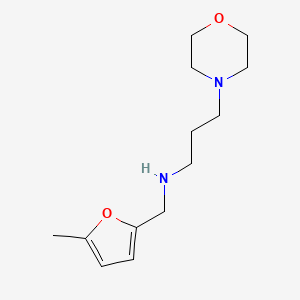
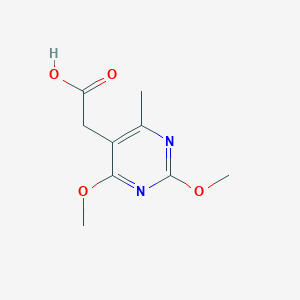
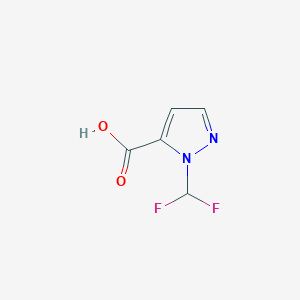


![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)
![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)

![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
![4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1351584.png)
